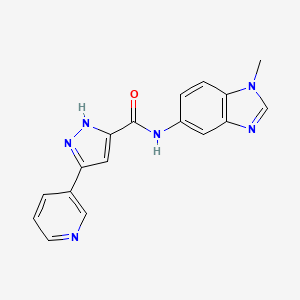
N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole, pyridine, and pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Pyrazole formation: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Coupling reactions: The benzimidazole and pyrazole rings can be coupled using appropriate linkers and reagents under controlled conditions.
Final assembly: The pyridine moiety is introduced, and the final compound is assembled through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antiparasitic activities.
Pyrazole derivatives: Often used in anti-inflammatory and anticancer research.
Pyridine derivatives: Common in pharmaceuticals for their diverse biological activities.
Uniqueness
N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological properties and chemical reactivity compared to simpler analogs.
特性
分子式 |
C17H14N6O |
|---|---|
分子量 |
318.33 g/mol |
IUPAC名 |
N-(1-methylbenzimidazol-5-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14N6O/c1-23-10-19-14-7-12(4-5-16(14)23)20-17(24)15-8-13(21-22-15)11-3-2-6-18-9-11/h2-10H,1H3,(H,20,24)(H,21,22) |
InChIキー |
HGYOVSAKFRQDBL-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















